5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that features a unique combination of indole, thiadiazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Pyrimidine Ring Formation: The pyrimidine ring is typically constructed through the condensation of a β-dicarbonyl compound with a guanidine derivative.
Final Coupling: The final step involves the coupling of the indole, thiadiazole, and pyrimidine moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, thiadiazole, and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple pharmacophores within the molecule suggests that it could interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Pyrimidine Derivatives: Pyrimidine-containing compounds are important in medicinal chemistry due to their role in DNA and RNA synthesis and their potential as therapeutic agents.
Uniqueness
The uniqueness of 5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of three distinct heterocyclic moieties, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
5-amino-6-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-4-17(16-8-6-5-7-9-16)24-29-30-22(26)20(23(31)28-25(30)32-24)13-18-15(3)27-21-11-10-14(2)12-19(18)21/h5-13,17H,4,26H2,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXCUQHXBFXLE-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=C(C(=O)N=C3S2)C=C4C(=NC5=C4C=C(C=C5)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C(=NC5=C4C=C(C=C5)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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